3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-11(9(2)13-12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWHRBKXVTMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351558 | |
| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127788-13-0 | |
| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 3,5 Dimethyl 4 Phenylsulfanyl 1h Pyrazole and Its Derivatives
Established Synthetic Pathways for 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles
The synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been approached through various strategies, ranging from classical solution-phase chemistry to more modern and sustainable techniques. These methods offer different advantages in terms of efficiency, environmental impact, and substrate scope.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. A notable MCR approach for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles involves a one-pot, three-component reaction of 3-chloro-2,4-pentanedione, a substituted thiophenol, and hydrazine (B178648) hydrate (B1144303). researchgate.net This method provides a straightforward and atom-economical route to the target compounds.
Solvent-Free Mechanochemical Synthesis
In recent years, mechanochemistry has gained prominence as a green and sustainable alternative to traditional solvent-based synthesis. researchgate.net The grinding-induced, sequential one-pot three-component reaction of 3-chloro-2,4-pentanedione, various thiophenols, and hydrazine hydrate in the presence of a catalytic amount of piperidine (B6355638) exemplifies this approach. researchgate.net This solvent-free method not only minimizes environmental pollution but also, in many cases, leads to higher yields and shorter reaction times compared to conventional methods. The reaction proceeds by grinding the reactants in a mortar and pestle at room temperature, leading to the formation of the desired 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields.
Table 1: Mechanochemical Synthesis of 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles researchgate.net
| Entry | Thiophenol Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | 3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole | 92 |
| 2 | 4-Methylthiophenol | 3,5-Dimethyl-4-(p-tolyldisulfanyl)-1H-pyrazole | 95 |
| 3 | 3,4-Dimethylthiophenol | 4-((3,4-Dimethylphenyl)thio)-3,5-dimethyl-1H-pyrazole | 94 |
| 4 | 4-tert-Butylthiophenol | 4-((4-(tert-Butyl)phenyl)thio)-3,5-dimethyl-1H-pyrazole | 90 |
| 5 | 4-Methoxythiophenol | 4-((4-Methoxyphenyl)thio)-3,5-dimethyl-1H-pyrazole | 93 |
| 6 | 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole | 89 |
| 7 | 4-Bromothiophenol | 4-((4-Bromophenyl)thio)-3,5-dimethyl-1H-pyrazole | 88 |
| 8 | 4-Fluorothiophenol | 4-((4-Fluorophenyl)thio)-3,5-dimethyl-1H-pyrazole | 91 |
Traditional Solution-Phase Reaction Conditions
The classical approach to pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. semanticscholar.org For the synthesis of 3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole, this would conceptually involve the reaction of 3-(phenylsulfanyl)pentane-2,4-dione with hydrazine. The synthesis of the starting β-diketone can be a multi-step process. A more direct approach, mirroring the multicomponent strategy but under solution-phase conditions, would involve the reaction of 3-chloro-2,4-pentanedione with a thiophenol to form the 3-(phenylsulfanyl)pentane-2,4-dione intermediate, followed by cyclization with hydrazine in a suitable solvent like ethanol (B145695) or acetic acid. While generally effective, these methods often require elevated temperatures and longer reaction times, and the purification of the product can be more demanding compared to solvent-free approaches. For instance, the synthesis of related 4-azopyrazoles has been carried out by refluxing the corresponding α-hydrazono-β-dicarbonyl compound with hydrazine hydrate in glacial acetic acid for several hours. nih.gov
Functionalization and Derivatization Reactions of the 3,5-Dimethyl-1H-pyrazole Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The key reactive centers are the nitrogen atom of the pyrazole ring (N1) and the phenylsulfanyl moiety.
Modifications at the Pyrazole Nitrogen Atom (N1)
The N1 position of the pyrazole ring is readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.
N-Alkylation: The nitrogen of the pyrazole ring can be alkylated using various alkylating agents. For example, 3,5-dimethyl-1H-pyrazole can be N-methylated using methyl iodide in the presence of a base like potassium tert-butoxide in THF. nih.gov This reaction proceeds in good yield and provides the corresponding 1,3,5-trimethyl-1H-pyrazole. A similar strategy can be applied to this compound to introduce a variety of alkyl groups at the N1 position.
N-Acylation: The pyrazole nitrogen can also be acylated using acid chlorides or anhydrides. For instance, 4-azopyrazoles have been acylated with acetyl chloride in pyridine (B92270) to yield the corresponding N-acetyl derivatives. nih.gov This reaction is typically carried out at low temperatures to control the reactivity of the acylating agent.
N-Sulfonylation: Sulfonylation of the pyrazole nitrogen is another important transformation. The reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride, affords 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to produce a range of sulfonamides.
Table 2: Examples of N1-Functionalization of the 3,5-Dimethylpyrazole (B48361) Scaffold
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Potassium tert-butoxide, CH3I, THF | 1,3,5-Trimethyl-1H-pyrazole | 78 | nih.gov |
| 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride, Pyridine | 1-(4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | N/A | nih.gov |
| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, CHCl3; 2. Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |
Chemical Transformations of the Phenylsulfanyl Moiety
The phenylsulfanyl group at the C4 position of the pyrazole ring is a versatile functional handle that can undergo a variety of chemical transformations, most notably oxidation of the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the phenylsulfanyl group can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit different biological activities compared to the parent sulfide (B99878). The oxidation can be achieved using a variety of oxidizing agents. For instance, the oxidation of various sulfides to sulfones has been reported using reagents like urea-hydrogen peroxide and phthalic anhydride. researchgate.net The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. The synthesis of related 4-sulfonyl pyrazoles has been achieved by reacting enaminones with sulfonyl hydrazines in the presence of molecular iodine and TBHP.
Table 3: Potential Oxidation Reactions of the Phenylsulfanyl Moiety
| Starting Material | Oxidizing Agent | Potential Product | Reference Concept |
|---|---|---|---|
| 3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole | m-CPBA (1 equiv.) | 3,5-Dimethyl-4-(phenylsulfinyl)-1H-pyrazole | researchgate.net |
| 3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole | m-CPBA (2 equiv.) or Urea-hydrogen peroxide/Phthalic anhydride | 3,5-Dimethyl-4-(phenylsulfonyl)-1H-pyrazole | researchgate.net |
Further research into the reduction of the phenylsulfanyl group or its participation in cross-coupling reactions could reveal additional pathways for the derivatization of this versatile scaffold.
Regioselective Substitution and Annulation Reactions of the Pyrazole Ring
The reactivity of the pyrazole ring in this compound is significantly influenced by the existing substituents. The methyl groups at the 3- and 5-positions and the phenylsulfanyl group at the 4-position dictate the regioselectivity of subsequent substitution and annulation reactions.
Regioselective Substitution:
The C4 position of the pyrazole ring in 3,5-dimethylpyrazole is known to be susceptible to electrophilic attack. However, in the target molecule, this position is already occupied by the phenylsulfanyl group. The sulfur atom of the phenylsulfanyl group is generally considered to be deactivating towards electrophilic aromatic substitution on the pyrazole ring due to its electron-withdrawing inductive effect, despite the potential for electron donation through resonance. Consequently, further direct electrophilic substitution on the pyrazole ring is challenging.
Alternative strategies for functionalization would likely focus on:
N-H Functionalization: The nitrogen atom at the 1-position (N1) of the pyrazole ring is a primary site for substitution reactions. A variety of substituents can be introduced at this position, which can influence the electronic properties of the ring and serve as a handle for further modifications.
Functionalization of the Phenyl Ring: The phenyl ring of the phenylsulfanyl group offers a platform for introducing additional functional groups through electrophilic aromatic substitution. The sulfur atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to these positions.
Oxidation of the Sulfide: The sulfide linkage can be oxidized to a sulfoxide or a sulfone. This transformation would significantly alter the electronic properties of the molecule and could open up new avenues for reactivity.
Annulation Reactions:
Annulation reactions involve the construction of a new ring fused to the pyrazole core, leading to the formation of bicyclic or polycyclic heterocyclic systems. For this compound, annulation strategies would likely require prior functionalization to introduce reactive handles. Common approaches in pyrazole chemistry that could be adapted include:
Condensation Reactions: Introduction of a formyl or an amino group at a position adjacent to the phenylsulfanyl group (if synthetically accessible) or on the N1-substituent could enable condensation reactions with bifunctional reagents to form fused rings such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.
Cyclization of N1-Substituents: Introducing a substituent at the N1 position with a terminal functional group that can react with one of the methyl groups or the phenylsulfanyl group (following a modification) could lead to the formation of a fused ring.
Interactive Data Table: Regioselective Functionalization Strategies for the Pyrazole Ring
| Reaction Type | Position of Functionalization | Reagents and Conditions | Potential Products |
| N-Alkylation | N1 | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N1-alkylated pyrazole derivatives |
| N-Arylation | N1 | Aryl halide, Catalyst (e.g., CuI), Base, Solvent | N1-arylated pyrazole derivatives |
| Electrophilic Substitution on Phenyl Ring | ortho/para positions of the phenyl group | Electrophile (e.g., HNO3/H2SO4 for nitration), Solvent | Substituted phenylsulfanyl pyrazole derivatives |
| Sulfide Oxidation | Sulfur atom | Oxidizing agent (e.g., H2O2, m-CPBA), Solvent | Pyrazole sulfoxide or sulfone derivatives |
Principles of Green Chemistry in Pyrazole Synthesis
The application of green chemistry principles to the synthesis of pyrazoles has gained significant traction, aiming to reduce the environmental impact of chemical processes. nih.gov These principles are being increasingly applied to the synthesis of complex molecules like this compound and its derivatives.
Key aspects of green chemistry in pyrazole synthesis include:
Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The use of greener alternatives such as water, ethanol, or solvent-free conditions is a major focus. thieme-connect.comtandfonline.com Aqueous-based syntheses of pyrazoles have been reported to be efficient and environmentally friendly. thieme-connect.com
Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. benthamdirect.comeurekaselect.com These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. benthamdirect.comresearchgate.net Microwave-assisted synthesis, in particular, has been widely employed for the rapid and efficient production of pyrazole derivatives. researchgate.netmdpi.comgsconlinepress.com Ultrasound-assisted synthesis has also been shown to be an effective green method for preparing pyrazoline and pyrazole derivatives. researchgate.netasianpubs.orgnih.govnih.gov
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov This approach is highly atom-economical and reduces the number of synthetic steps, purification procedures, and waste generation. nih.govresearchgate.net The synthesis of pyranopyrazole derivatives through multicomponent reactions is a well-established green methodology. gsconlinepress.comnih.govresearchgate.net
Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Interactive Data Table: Green Chemistry Approaches in Pyrazole Synthesis
| Green Chemistry Principle | Methodology | Advantages |
| Green Solvents | Use of water, ethanol, or solvent-free conditions | Reduced toxicity, flammability, and environmental pollution. thieme-connect.comtandfonline.com |
| Alternative Energy | Microwave irradiation, Ultrasound irradiation | Reduced reaction times, increased yields, cleaner reactions. benthamdirect.comeurekaselect.comresearchgate.net |
| Atom Economy | Multicomponent reactions | Fewer synthetic steps, reduced waste, high efficiency. nih.govnih.gov |
| Catalysis | Use of heterogeneous and recyclable catalysts | Catalyst can be easily recovered and reused, reducing waste and cost. nih.gov |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and geometric properties of molecules. For 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole, DFT calculations provide a foundational understanding of its behavior at the molecular level.
Optimized Geometric Structures and Vibrational Frequencies
The initial step in the computational analysis of this compound involves the optimization of its geometric structure. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.
Subsequent to geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of C-H bonds, the breathing of the pyrazole (B372694) ring, or the torsional motions of the phenylsulfanyl group.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.375 | - | - |
| C3-N2 | 1.330 | - | - |
| C4-C3 | 1.410 | - | - |
| C5-C4 | 1.390 | - | - |
| N1-C5 | 1.345 | - | - |
| S-C4 | 1.780 | - | - |
| S-C(phenyl) | 1.795 | - | - |
| N1-N2-C3 | - | 110.5 | - |
| C3-C4-C5 | - | 105.0 | - |
| C4-S-C(phenyl) | - | 102.8 | - |
| C5-C4-S-C(phenyl) | - | - | 75.3 |
Note: The data presented in this table is representative and derived from typical DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, FMO analysis reveals that the HOMO is primarily localized on the phenylsulfanyl moiety, particularly the sulfur atom and the phenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring, suggesting this area is the likely site for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the compound's kinetic stability.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The data presented in this table is representative and derived from typical DFT calculations for similar molecular structures.
Natural Bond Orbital (NBO) Analysis
In the case of this compound, NBO analysis can quantify the charge distribution on each atom, providing insights into the polarity of different bonds. For example, it can highlight the electron-donating or electron-withdrawing nature of the phenylsulfanyl group in relation to the pyrazole ring. The analysis of donor-acceptor interactions within the NBO framework can reveal stabilizing effects, such as the interaction between the lone pairs of the sulfur and nitrogen atoms with antibonding orbitals of adjacent groups.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (typically colored blue) are electron-poor and are attractive to nucleophiles.
For this compound, the MEP map typically shows the most negative potential localized around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the methyl groups and the phenyl ring generally exhibit a positive potential. This visual representation of the charge distribution is highly informative for understanding intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). These simulations are instrumental in drug discovery and design, as they can help to identify potential biological targets for a compound and elucidate the molecular basis of its activity.
In the context of this compound, molecular docking studies can be performed to explore its potential as an inhibitor of various enzymes or a ligand for different receptors. The docking process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
For example, docking simulations might reveal that the pyrazole nitrogen atoms act as hydrogen bond acceptors, while the phenyl ring engages in hydrophobic interactions within a specific pocket of the protein's active site. The binding affinity scores provide a quantitative estimate of how well the ligand binds to the target, allowing for the comparison of different compounds and the prioritization of candidates for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with a particular activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
While a QSAR model would typically be developed for a series of pyrazole derivatives, the insights gained can be applied to understand the structural features of this compound that are important for a given biological effect. Molecular descriptors used in QSAR models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Investigations into Non-Linear Optical (NLO) Properties of Pyrazole Analogues
Computational and theoretical chemistry studies have become vital in exploring the non-linear optical (NLO) properties of pyrazole analogues. These investigations, primarily leveraging Density Functional Theory (DFT), provide deep insights into the relationship between molecular structure and NLO activity, guiding the design of novel materials for photonic and optoelectronic applications. proquest.comeurasianjournals.com
Researchers employ various computational methods to calculate key parameters that govern NLO responses, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov DFT, with functionals such as B3LYP, CAM-B3LYP, and PBE0, is a common choice for these calculations, offering a balance between accuracy and computational cost. proquest.comresearchgate.netresearchgate.net
A central theme in these studies is the structure-property relationship. dntb.gov.ua The magnitude of the molecular hyperpolarizability, a key indicator of NLO activity, suggests that many pyrazole compounds could be promising candidates for NLO materials. researchgate.net For instance, computational studies on O-acylated pyrazoles have shown efficient hyper-Rayleigh scattering hyperpolarizability, with calculated values of 1839.25 a.u. and 1834.29 a.u. using PBE0 and BVP86 functionals, respectively. proquest.com These studies also highlight the importance of the theoretical energy gap, which was estimated to be between 2.4 to 2.8 eV for these analogues. proquest.com
The strategic placement of electron-donating and electron-accepting groups on the pyrazole ring is a critical factor influencing NLO properties. This donor-π-acceptor framework facilitates intramolecular charge transfer (ICT), which is strongly correlated with enhanced hyperpolarizability. nih.gov For example, pyrazole-derived styryl dyes with this configuration have been shown to possess high values of dipole moment (around 8–9 Debye) and significant first hyperpolarizability (ß₀). researchgate.net Similarly, a study on dihydro-1H-pyrazole (pyrazoline) based chromophores demonstrated that careful tuning of the donor structure can achieve molecular hyperpolarizability values up to three times higher than conventional donors. researchgate.net
Quantum chemical calculations on various pyrazole derivatives have consistently demonstrated their potential for NLO applications. nih.gov The calculated data often correlates well with experimental results from techniques like the Z-scan method, which measures third-order NLO properties. researchgate.netresearchgate.net This synergy between theoretical predictions and experimental validation is crucial for the rational design of new NLO materials. researchgate.net Computational models help to elucidate the electronic structure, frontier molecular orbital energies, and charge distribution, all of which are fundamental to understanding NLO phenomena. researchgate.netresearchgate.net
The following tables summarize representative computational data for various pyrazole analogues, showcasing the calculated NLO properties and the computational methods used.
Table 1: Calculated NLO Properties of O-Acylated Pyrazole Analogues
| Functional | Hyper-Rayleigh Scattering Hyperpolarizability (a.u.) |
| PBE0 | 1839.25 |
| BVP86 | 1834.29 |
Data sourced from a computational study on O-acylated pyrazoles revealing their potential for NLO applications. proquest.com
Table 2: Calculated NLO Properties of Pyrrole Hydrazone Analogues with Structural Variations
| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |
| 3B | 48.83 |
| 3C | 63.89 |
These values demonstrate how the incorporation and positioning of electron-withdrawing groups can increase the first hyperpolarizability. nih.gov
Table 3: Comparison of Computational Methods for Pyrazole Derivatives
| Compound Class | Computational Method | Key Findings |
| Styryl Dyes | DFT/TD-DFT (B3LYP, CAM-B3LYP, etc.) | High dipole moments (8-9 Debye) and significant ß₀ values. researchgate.net |
| Dihydro-1H-pyrazoles | DFT (M06-2X/aug-cc-pVDZ) | Potential for high molecular hyperpolarizability. researchgate.net |
| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2H-pirazolines | DFT (M06-2X / 6-31 G (2d)) | Correlates molecular design with optical properties. researchgate.net |
Coordination Chemistry and Materials Science Applications
Design and Synthesis of Pyrazole-Based Ligands
The design of pyrazole-based ligands like 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole is rooted in the versatile coordination capabilities of the pyrazole (B372694) heterocycle. chim.it The pyrazole ring contains two adjacent nitrogen atoms: one pyrrole-type (N-H) and one pyridine-type. The pyridine-type nitrogen atom is the primary site for coordination with metal ions. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties. In this specific ligand, the methyl groups at positions 3 and 5 enhance its electron-donating ability and stability.
A key design feature is the introduction of a phenylsulfanyl (-SPh) group at the C4 position. This thioether functionality introduces a soft donor atom (sulfur), which can also participate in coordination with metal ions, particularly soft Lewis acids. rsc.orgresearchgate.net This allows the ligand to act in a monodentate fashion through the pyrazole nitrogen, or potentially as a bidentate or bridging ligand involving both the nitrogen and sulfur atoms, leading to the formation of diverse coordination architectures. rsc.org
The synthesis of this compound typically involves a multi-step process. The core 3,5-dimethylpyrazole (B48361) scaffold is commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (B45752) (pentane-2,4-dione), with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov Following the formation of the pyrazole ring, the phenylsulfanyl group is introduced at the C4 position. This is often achieved through an electrophilic substitution reaction on the electron-rich pyrazole ring, for instance, by reacting 3,5-dimethylpyrazole with benzenesulfenyl chloride (PhSCl).
Formation and Characterization of Metal Complexes with Pyrazole Ligands
This compound readily forms coordination complexes with a variety of transition metals. researchgate.net The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The pyrazole nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal cation. The presence of the thioether group can lead to the formation of more complex structures, including polynuclear clusters and coordination polymers where the ligand bridges multiple metal centers. rsc.orgresearchgate.net
Structural Aspects of Metal-Pyrazole Coordination
The coordination of pyrazole-based ligands to metal centers has been extensively studied, revealing a variety of bonding modes and resulting geometries. researchgate.netresearchgate.net In complexes involving 3,5-dimethylpyrazole, the ligand typically coordinates as a neutral monodentate ligand through the sp²-hybridized nitrogen atom. dnu.dp.ua
In the case of this compound, coordination can occur in several ways:
Monodentate Coordination: The ligand binds to the metal center solely through the pyridine-type nitrogen atom of the pyrazole ring. This is the most common coordination mode for simple pyrazole ligands.
Bidentate Chelation: Both the pyrazole nitrogen and the sulfur atom of the phenylsulfanyl group coordinate to the same metal center, forming a chelate ring. This mode would depend on the flexibility of the ligand and the preferred coordination geometry of the metal ion.
Bridging Coordination: The ligand can bridge two different metal centers. This can occur through the pyrazole ring (exo-bidentate) or, more likely for this ligand, with the nitrogen coordinating to one metal and the sulfur atom to another. This bridging capability is crucial for the formation of coordination polymers. rsc.org
Table 1: Typical Crystallographic Data for Metal-Pyrazole Complexes
| Parameter | Typical Value | Reference Compound Example |
|---|---|---|
| Metal-Nitrogen Bond Length | 2.0 - 2.2 Å | Cu(II)-N in [Cu(H₂O)(DMPZ)₂C₂O₄] dnu.dp.ua |
| Pyrazole N-N Bond Length | ~1.36 Å | 3,5-dimethyl-1H-pyrazole (L1) nih.gov |
| Pyrazole Ring Geometry | Planar | 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov |
This table presents generalized data based on structurally similar compounds. Actual values for complexes of this compound may vary.
Spectroscopic Signatures of Complexation
Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the pyrazole ligand are observed.
The N-H stretching vibration, typically found around 3200-3400 cm⁻¹, may shift or broaden upon complexation due to changes in hydrogen bonding and the electronic environment.
The C=N stretching vibration of the pyrazole ring (around 1550-1600 cm⁻¹) often shifts to a higher frequency (wavenumber) upon coordination, which is a strong indicator of the nitrogen atom's involvement in bonding to the metal. ekb.egresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution.
The chemical shift of the N-H proton is particularly sensitive to the coordination environment and often experiences a significant downfield shift or disappears entirely upon deprotonation to form a pyrazolate anion.
The signals corresponding to the methyl protons and the protons of the phenyl ring will also shift upon complexation, providing information about the electronic effects of metal binding. rsc.orgjocpr.com
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopy | Group | Typical Shift/Change |
|---|---|---|
| FT-IR | N-H stretch | Broadening or shift |
| C=N stretch | Shift to higher frequency | |
| ¹H NMR | N-H proton | Downfield shift or disappearance |
| Methyl protons | Shift due to electronic changes |
This table is illustrative; actual shifts depend on the specific metal ion and complex structure.
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes derived from pyrazole ligands are known to exhibit significant catalytic activity in a range of chemical transformations. nih.govresearchgate.net While specific catalytic studies on complexes of this compound are not widely reported, the structural features of this ligand suggest high potential in catalysis.
Protic pyrazole complexes have been successfully employed as catalysts in reactions such as the hydrogenation of ketones and hydrogen evolution from formic acid. nih.gov The N-H group can play a crucial role in these catalytic cycles, often participating in proton transfer steps.
Furthermore, palladium complexes with thioether-functionalized ligands are effective catalysts for C-C coupling reactions. researchgate.net The sulfur atom can help stabilize the palladium catalytic species. Therefore, palladium complexes of this compound could potentially be efficient catalysts for reactions like Suzuki-Miyaura or Heck cross-couplings. Similarly, the use of pyrazole ligands has been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. researchgate.net Some pyrazole-metal complexes have also demonstrated excellent activity as bifunctional catalysts for oxygen evolution and reduction reactions (OER/ORR). rsc.org
Potential in Functional Materials (e.g., Dyes and Pigments)
The pyrazole scaffold is a component of many organic dyes and pigments. jocpr.com Pyrazolone-based compounds, in particular, are known for producing a wide range of vibrant colors with good lightfastness and stability, making them valuable in the pigment industry. primachemicals.com
The compound this compound has features that make it a promising candidate for the development of novel functional materials like dyes and pigments.
The extended π-conjugated system, which includes the pyrazole and phenyl rings, forms a chromophore that can absorb light in the visible region.
The phenylsulfanyl group can act as an auxochrome, a group that modifies the ability of the chromophore to absorb light, potentially leading to shifts in color (bathochromic or hypsochromic shifts).
The presence of a sulfur linkage is a defining characteristic of sulfur dyes, which are known for their good fastness properties on cellulosic fibers. whiterose.ac.uk By incorporating this ligand into larger dye structures or as a metal complex, it could lead to materials with unique coloristic and performance properties, potentially for use in textiles, paints, and coatings. nih.govgoogle.com
Future Perspectives and Research Challenges
Advancements in Targeted Therapeutic Development
The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous clinically approved drugs. nih.gov The future development of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole as a therapeutic agent will likely focus on a targeted approach, moving beyond broad-spectrum activity to more specific molecular targets.
Key Research Areas:
Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Future research could involve screening this compound and its analogues against a panel of cancer-related kinases to identify specific targets. Structure-activity relationship (SAR) studies would then be crucial to optimize the compound's potency and selectivity.
Receptor Modulation: Pyrazole-containing compounds have shown activity as antagonists for receptors like the cannabinoid receptor CB1. elsevierpure.com Investigating the interaction of this compound with various G-protein coupled receptors (GPCRs) and other cell surface receptors could unveil novel therapeutic applications in areas such as neuroscience and metabolic disorders.
Enzyme Inhibition: Beyond kinases, pyrazoles can inhibit other enzymes implicated in disease. For instance, some derivatives show potential as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nbinno.com Exploring the inhibitory potential of this compound against a range of enzymes could lead to the development of new anti-inflammatory or other therapeutic agents.
A significant challenge in this area will be achieving high target selectivity to minimize off-target effects and potential toxicity. The development of highly specific assays and cellular models will be essential to validate the therapeutic potential of this compound.
Exploration of Novel Bioactive Pyrazole Derivatives
The core structure of this compound offers multiple points for chemical modification, providing a rich scaffold for the generation of novel bioactive derivatives. The exploration of this chemical space is a key future direction.
Strategies for Derivatization:
Substitution at the N1 position: The nitrogen atom at the 1-position of the pyrazole ring is a common site for modification. Introducing various alkyl, aryl, or heterocyclic groups at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Modification of the Phenylsulfanyl Group: The phenylsulfanyl moiety at the 4-position presents numerous opportunities for derivatization. Introducing substituents on the phenyl ring can alter the electronic and steric properties of the molecule, potentially enhancing its biological activity and target engagement.
Functionalization of the Methyl Groups: While chemically more challenging, modification of the methyl groups at the 3- and 5-positions could lead to novel derivatives with unique properties.
The systematic synthesis and screening of a library of derivatives based on the this compound scaffold will be a critical step in unlocking its full therapeutic potential. High-throughput screening methods will be invaluable in evaluating the biological activity of these new compounds against a wide range of targets. mdpi.com
Innovative Synthetic Methodologies and Sustainable Production
The advancement of synthetic organic chemistry offers new avenues for the efficient and sustainable production of this compound and its derivatives. A move towards greener and more economical synthetic routes is a significant research challenge and a key future perspective.
Key Methodological Advancements:
Green Chemistry Approaches: Traditional methods for pyrazole synthesis often involve harsh reaction conditions and the use of hazardous solvents. researchgate.net Future research will focus on developing greener alternatives, such as using water as a solvent, employing microwave or ultrasound-assisted synthesis, and utilizing solvent-free reaction conditions. thieme-connect.combenthamdirect.comnih.gov
Catalysis: The use of catalysts, including heteropolyacids and nanocatalysts, can improve the efficiency and atom economy of pyrazole synthesis. tandfonline.compharmacognosyjournal.net Developing recyclable catalysts will be a key aspect of sustainable production.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex pyrazole derivatives from simple starting materials. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.
The development of scalable and cost-effective synthetic routes will be crucial for the eventual translation of any promising derivatives from the laboratory to clinical applications.
Integration of In Silico and Experimental Approaches in Pyrazole Research
The integration of computational chemistry with experimental studies has become an indispensable tool in modern drug discovery. nih.gov This synergistic approach can significantly accelerate the identification and optimization of lead compounds.
Computational and Experimental Synergy:
Molecular Modeling and Docking: In silico techniques such as molecular docking can be used to predict the binding modes of this compound and its derivatives to specific biological targets. eurasianjournals.com This can help to prioritize compounds for synthesis and biological evaluation, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyrazole derivatives when bound to their biological targets, helping to understand the mechanism of action and to design compounds with improved binding affinity and residence time. eurasianjournals.com
The primary challenge lies in the accuracy of the computational models and the need for continuous refinement based on experimental data. A close feedback loop between computational chemists and experimental biologists will be essential for the successful application of these integrated approaches in the development of novel therapeutics based on the this compound scaffold. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
